Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a carboxylate ester group attached to the dihydrobenzofuran core. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-3-buten-2-ol with an acid catalyst to form the dihydrobenzofuran ring, followed by esterification to introduce the carboxylate group . The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic processes using metal catalysts such as palladium or copper can be employed to facilitate the cyclization and esterification reactions. These methods are designed to maximize yield and minimize by-products, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism by which methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate exerts its effects is related to its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,3-dihydrobenzofuran: Lacks the phenyl and carboxylate groups, resulting in different chemical and biological properties.
2,3-Dihydro-2-methylbenzofuran: Similar structure but without the phenyl group, leading to variations in reactivity and activity.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Contains additional functional groups, which can enhance or modify its biological activity.
Uniqueness
Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group and the carboxylate ester group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Biological Activity
Methyl 3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate (CAS Number: 2305844-11-3) is a member of the benzofuran family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its pharmacological effects.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C17H16O3
- Molecular Weight : 268.31 g/mol
- Structural Features : The compound features a benzofuran core with a carboxylate group and methyl substituents that influence its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzofuran, including this compound, exhibit various biological activities. Notably, these compounds have shown promise as anticancer agents.
Anticancer Activity
-
In Vitro Studies :
- Methyl 3-methylbenzofuran derivatives were tested against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results demonstrated significant antiproliferative activity with IC50 values ranging from 1.48 µM to 47.02 µM for A549 cells and 0.49 µM to 68.9 µM for NCI-H23 cells .
- The most potent compound in these studies was identified as having an IC50 comparable to staurosporine, a known anticancer agent .
-
Mechanism of Action :
- The anticancer effects were linked to the induction of apoptosis in cancer cells. For instance, compound 4b induced a significant apoptotic effect in A549 cells, with approximately 42% of cells undergoing apoptosis compared to only 1.37% in the control group .
- The mechanism involves interactions with specific cellular pathways that regulate cell cycle progression and apoptosis.
Comparative Analysis of Related Compounds
The biological activity of this compound can be further understood by comparing it with structurally related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuran | Contains a pyridine ring | Antimicrobial | Enhanced solubility due to pyridine |
Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuran | Chlorine substituent at position 4 | Anticancer | Increased potency against cancer cells |
Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Antiviral | Unique electronic properties due to fluorine |
This table highlights how structural modifications can lead to varying biological activities among benzofuran derivatives.
Case Studies
Several case studies have highlighted the effectiveness of methyl benzofurans in cancer treatment:
- Study on NSCLC Cell Lines :
- Apoptosis Induction :
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 3-methyl-3-phenyl-2H-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-17(13-6-4-3-5-7-13)11-20-15-9-8-12(10-14(15)17)16(18)19-2/h3-10H,11H2,1-2H3 |
InChI Key |
ILRDZEXOMDUZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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